molecular formula C10H13F3N4 B8439619 n-Piperidin-4-yl-6-(trifluormethyl)pyridazin-3-amine

n-Piperidin-4-yl-6-(trifluormethyl)pyridazin-3-amine

Cat. No. B8439619
M. Wt: 246.23 g/mol
InChI Key: CVOFGOFXRSCPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940743B2

Procedure details

A solution of D1 (7.06 g, 20.4 mmol) and hydrochloric acid/isopropanol (6N, 100 ml) in methanol (100 ml) was stirred at room temperature for 2 h. After this period, solvents were evaporated in vacuo and the residue triturated with acetonitrile. The solid product was filtered off and dried to give D2 as the di-hydrochloride salt (6.05 g, 95%). C10H13F3N4 requires 246; Found 247 (MH+)
Name
D1
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
hydrochloric acid isopropanol
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[N:8]=[N:7][C:6]([NH:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:5][CH:4]=1.Cl.C(O)(C)C>CO>[NH:13]1[CH2:14][CH2:15][CH:10]([NH:9][C:6]2[N:7]=[N:8][C:3]([C:2]([F:24])([F:23])[F:1])=[CH:4][CH:5]=2)[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
D1
Quantity
7.06 g
Type
reactant
Smiles
FC(C1=CC=C(N=N1)NC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
hydrochloric acid isopropanol
Quantity
100 mL
Type
reactant
Smiles
Cl.C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
CUSTOM
Type
CUSTOM
Details
solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)NC=1N=NC(=CC1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.